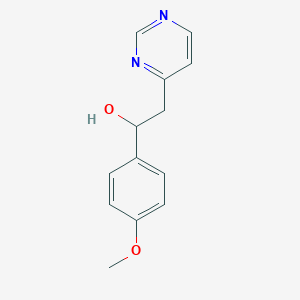

1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

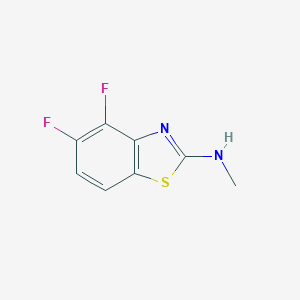

The synthesis of derivatives closely related to 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol involves multi-step chemical reactions, including condensations, cyclizations, and functional group transformations. For instance, derivatives have been synthesized through reactions involving amixture of specific diones, appropriate aldehydes, N-methylthiourea, and catalytic amounts of concentrated hydrochloric acid heated under reflux conditions in ethanol, which demonstrates the complexity and versatility of synthetic strategies employed (Chaudhari, 2012).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol has been elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal that the pyrimidine ring can exhibit slight nonplanarity and form various dihedral angles with adjacent phenyl rings, contributing to the molecule's three-dimensional conformation and potentially influencing its chemical reactivity and interaction with biological targets (Akkurt et al., 2003).

Chemical Reactions and Properties

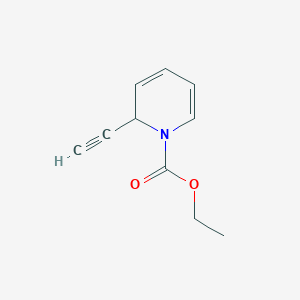

The chemical reactivity of the 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol derivatives involves interactions with various reagents and conditions, leading to the formation of new bonds, introduction of functional groups, and generation of structurally diverse molecules. These reactions underline the compound's capacity to undergo transformations such as methoxycarbonylation and hydromethoxylation, which are pivotal for the synthesis of complex molecules (Gabriele et al., 2000).

Aplicaciones Científicas De Investigación

Anticonvulsant Drug Development

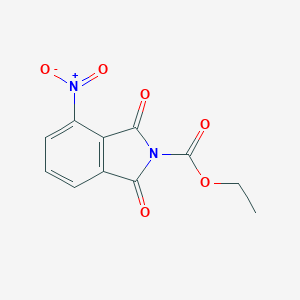

A derivative, identified as a promising anticonvulsant drug candidate named "Epimidin," has been explored for its pharmaceutical potential. The development and validation of an HPLC method for determining related substances in Epimidin highlight its significance in drug development. This process involved stability assessments under various conditions, indicating the sensitivity of Epimidin to peroxide, alkali, and acid decomposition, leading to the formation of unidentified impurities (Severina et al., 2021).

Imaging Agents for Parkinson's Disease

Research into the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, showcases the application of similar compounds in medical diagnostics. This compound was prepared through O-[11C]methylation, achieving high radiochemical yield and purity, underscoring the relevance of such compounds in enhancing neurodegenerative disease diagnostics (Wang et al., 2017).

Novel Pyrimidin Derivatives Synthesis

The synthesis of novel oxo pyrimidopyrimidine derivatives has been investigated for their pharmacological and biological activities. One study described the synthesis of a chalcone derivative, further reacted to produce compounds with potential therapeutic applications. This research demonstrates the versatility of pyrimidine derivatives in synthesizing bioactive molecules (Jadhav et al., 2022).

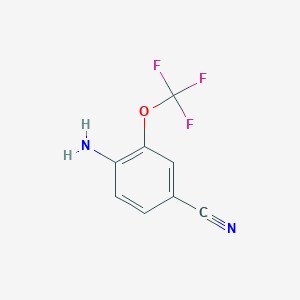

Antimicrobial Activity

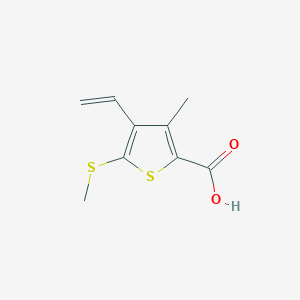

Another study focused on the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives, evaluating their antimicrobial activity. This research highlights the potential use of such compounds in developing new antimicrobial agents, with some derivatives showing significant activity (Chaudhari, 2012).

Structural and Electronic Properties

Investigations into the molecular structure and electronic properties of pyridylindolizine derivatives, containing phenyl and phenacyl groups, provide insights into the theoretical and experimental aspects of these compounds. Such studies are essential for understanding the physicochemical properties of potential pharmaceuticals and materials (Cojocaru et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9,13,16H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDZMQADLRAVOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=NC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340488 |

Source

|

| Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol | |

CAS RN |

185848-10-6 |

Source

|

| Record name | α-(4-Methoxyphenyl)-4-pyrimidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185848-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)